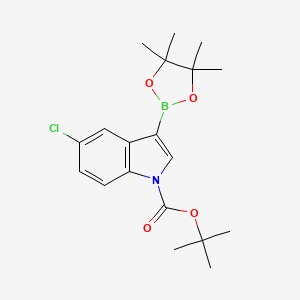

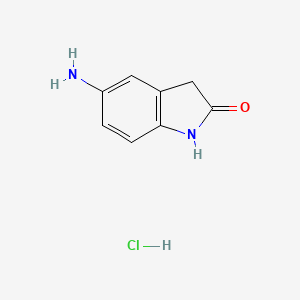

![molecular formula C6H5BrN4 B596005 3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1263283-48-2](/img/structure/B596005.png)

3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

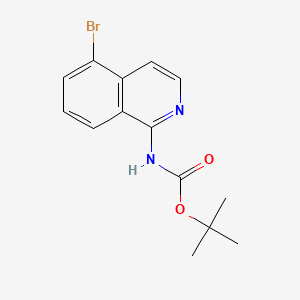

“3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is a chemical compound with the molecular formula C6H5BrN4 . It is a light yellow solid and is used in various biochemical, clinical, and pharmaceutical applications .

Synthesis Analysis

The synthesis of “3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine” involves the use of the chlorinated agent NCS for hydrazones under very mild conditions . The characterization of these compounds was achieved by 1H NMR, 13C NMR, FTIR, MS, and X-ray diffraction .Molecular Structure Analysis

The molecular structure of “3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine” was analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the studied compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell .Chemical Reactions Analysis

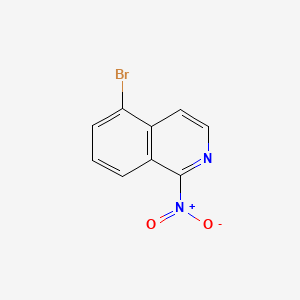

The chemical reactions of “3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine” were studied using emission spectra and luminescence decay curves . The Stokes shifts derived from the optical spectra were equal to 9410 cm −1 for the triazole ring and 7625 cm −1 for the pyridine ring .Physical And Chemical Properties Analysis

“3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is a light yellow solid . Its FTIR spectrum was recorded in the 100–4000 cm −1 range and its FT-Raman spectrum in the range 80–4000 cm −1 . The molecular weight of the compound is 213.04 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- 3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine, as part of the triazolopyridines family, is synthesized using N-chlorosuccinimide (NCS) for hydrazones under mild conditions. The structural and spectroscopic properties of these compounds have been characterized through methods like X-ray diffraction, FTIR, NMR, and MS (El-Kurdi, Thaher, Wahedy, Schollmeyer, Nopper, Riester, & Deigner, 2021).

- Another study describes the acylation of heteroaromatic amines for the synthesis of 1,2,3-triazolo[4,5-b]pyridine and pyrazolo[4,3-b]pyridine derivatives, which are chemically related to 3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine (Ibrahim, Behbehani, Makhseed, & Elnagdi, 2011).

Biological and Pharmacological Potential

- Triazolopyridines, including derivatives like 3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine, demonstrate significant biological activities, such as antimicrobial, antiviral, anticonvulsant, antifungal, anticancer, antiallergic, and herbicide activities. They also show effectiveness against a range of microorganisms and are used in the treatment of diseases like schistosomiasis (Gandikota, Bolla, Viswanath, & Bethi, 2017).

Optical and Electronic Properties

- The structural, optical, and electronic properties of 1,2,4-triazolo[4,3-a]pyridin-3-amine, a closely related compound, have been studied. These studies include vibrational spectra analysis and molecular structure determination, providing insights into the stability and electronic absorption spectra of these compounds (Dymińska, Hanuza, Janczak, Ptak, & Lisiecki, 2022).

Synthetic and Chemical Diversification

- Research on the synthesis of various triazolopyridine derivatives, including the ring rearrangement and diversification of these compounds, highlights their potential as versatile synthetic intermediates. These studies contribute to understanding the chemical behavior and potential applications in different fields, including materials science and pharmaceuticals (Tang, Wang, Li, & Wang, 2014).

Eigenschaften

IUPAC Name |

3-bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4/c7-6-10-9-5-2-1-4(8)3-11(5)6/h1-3H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCENHUIZTVBBCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2C=C1N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

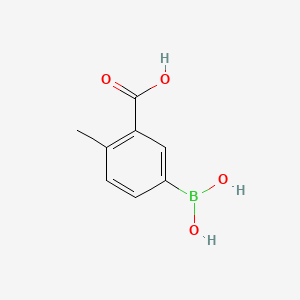

![4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione](/img/structure/B595924.png)

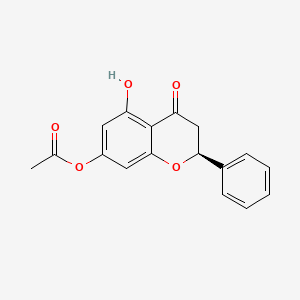

![2-Methylfuro[3,2-b]pyridin-3-ol](/img/structure/B595930.png)

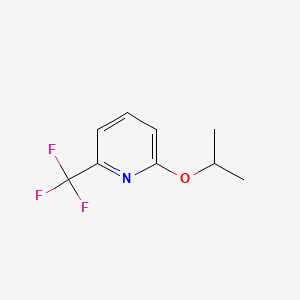

![4-[(7-Chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride](/img/structure/B595931.png)

![1,2,3,4-Tetrahydropyrido[2,3-B]pyrazin-6-OL](/img/structure/B595936.png)